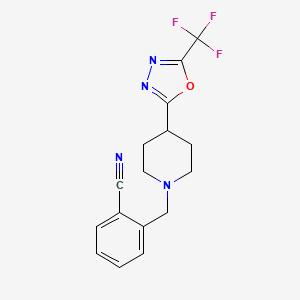

2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O/c17-16(18,19)15-22-21-14(24-15)11-5-7-23(8-6-11)10-13-4-2-1-3-12(13)9-20/h1-4,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZICQTYKRIPDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile represents a novel class of chemical entities with potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C17H18F3N5

- Molecular Weight : Approximately 359.36 g/mol

- Key Functional Groups :

- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.

- Oxadiazole ring : Often associated with antimicrobial and anticancer properties.

- Piperidine moiety : Contributes to the pharmacological profile by acting as a basic nitrogen-containing ring.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted oxadiazoles followed by the introduction of the benzonitrile moiety. The methodology may include:

- Formation of the oxadiazole ring through cyclization reactions.

- Nucleophilic substitution to attach the piperidine group.

- Final coupling with benzonitrile to yield the target compound.

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer) : IC50 values ranging from 10 to 30 µM were observed for related compounds .

- PC3 (prostate cancer) : Some derivatives showed IC50 values as low as 11.2 µM, indicating strong inhibitory effects on tumor growth .

Antimicrobial Activity

Compounds with trifluoromethyl and oxadiazole functionalities have been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways. For example:

- A related oxadiazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus .

Enzyme Inhibition

The biological activity is also attributed to enzyme inhibition capabilities. Compounds derived from similar structures have been evaluated for their ability to inhibit various enzymes involved in cancer progression and inflammation:

- Cyclooxygenase (COX) inhibitors : Some derivatives have shown promising results as COX inhibitors, which are relevant in inflammatory diseases .

Case Studies

-

Study on Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that modifications at the piperidine and benzonitrile positions significantly influenced cytotoxicity against cancer cell lines, with some compounds showing IC50 values below 20 µM . -

Antimicrobial Assessment

Another study focused on the antimicrobial properties of trifluoromethyl-substituted oxadiazoles. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds .

2. Modulation of Metabotropic Glutamate Receptors

Compounds similar to 2-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile have been investigated as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various central nervous system disorders, including anxiety and depression. Allosteric modulators can provide a novel approach to treatment by fine-tuning receptor activity without directly activating them .

3. Anti-diabetic Potential

The compound's structural components suggest potential applications in metabolic diseases such as type 2 diabetes mellitus. Research on related compounds has indicated that they may act as DPP-4 inhibitors, which are beneficial in managing blood glucose levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The presence of the trifluoromethyl group is known to affect the electronic properties and steric hindrance of the molecule, which can significantly influence its interaction with biological targets. Studies suggest that modifications to the piperidine moiety can also alter biological activity and selectivity .

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of oxadiazole exhibited IC50 values in the micromolar range against various cancer cell lines. For example, a compound with a similar structure showed promising results in inhibiting cell proliferation and inducing apoptosis in MCF7 breast cancer cells .

Case Study 2: CNS Disorders

In another investigation focusing on mGluR5 modulation, compounds with oxadiazole structures were found to exhibit allosteric modulation capabilities that could lead to reduced anxiety-like behaviors in animal models. This suggests potential therapeutic applications for anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with several pharmacologically active molecules:

a) RAD-140 (2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile)

- Structural Differences: RAD-140 replaces the trifluoromethyl group with a chloro substituent and includes a hydroxypropyl-amino linker.

- RAD-140 is a selective androgen receptor modulator (SARM) associated with drug-induced liver injury, highlighting the importance of substituent choice in toxicity profiles .

b) 2-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine (CAS 2549022-26-4)

- Structural Differences : This analog substitutes the benzonitrile with a pyrimidine ring and positions the trifluoromethyl group on the pyrimidine.

- Molecular weight (313.28 g/mol) is lower than the main compound (estimated 355.28 g/mol), which could influence pharmacokinetics .

c) 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)

- Structural Differences : Replaces the benzonitrile with a sulfonyl group and introduces a thioether linkage.

- Functional Impact : The sulfonyl group increases polarity, likely reducing membrane permeability. This compound exhibits antibacterial activity, suggesting divergent biological applications compared to SARMs .

Data Table: Structural and Pharmacological Comparison

Target Affinity and Selectivity

- Trifluoromethyl vs. Chloro : The trifluoromethyl group’s electronegativity may enhance binding to hydrophobic pockets in androgen receptors compared to chloro substituents.

- Benzonitrile vs. Pyrimidine : Benzonitrile’s nitrile group could engage in dipole interactions, whereas pyrimidines offer hydrogen-bonding sites .

Q & A

Basic: What synthetic routes are commonly employed to construct the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides or thiosemicarbazides under oxidative conditions. A representative method involves treating a substituted hydrazide derivative with a dehydrating agent like phosphorus oxychloride (POCl₃) or using carbon disulfide (CS₂) in basic media to form the oxadiazole ring . For example, cyclization of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine precursors with piperidine derivatives can yield the target scaffold. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from methanol or aqueous NaOH washes .

Advanced: How can reaction conditions be optimized to improve the yield of the piperidine-methylbenzonitrile linkage?

Optimization involves evaluating catalysts, solvent polarity, and temperature. For instance, nucleophilic substitution between a benzonitrile derivative and a piperidine-containing intermediate may benefit from polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., K₂CO₃) to enhance reactivity . Microwave-assisted synthesis has shown promise in reducing reaction times and improving regioselectivity. Kinetic studies using HPLC or UPLC-MS can identify intermediate bottlenecks, while DFT calculations predict favorable transition states for bond formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments focus on the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and oxadiazole ring protons (δ ~8.5-9.5 ppm in ¹H NMR). The benzonitrile group exhibits a distinct C≡N stretch at ~2230 cm⁻¹ in IR .

- UPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 369.08 for related analogs) and detects impurities .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in structurally similar tetrazole derivatives .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data?

Contradictions often arise from solvent effects or crystal packing forces not accounted for in simulations. For example, DFT calculations assuming gas-phase conditions may mispredict chemical shifts compared to experimental DMSO-d₆ NMR data. To address this:

- Perform solvent-correction using COSMO-RS models.

- Compare experimental XRD bond lengths/angles with optimized geometries from Gaussian or ORCA software .

- Validate via 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns .

Basic: What biological activity screens are relevant for this compound?

Prioritize assays based on structural analogs:

- Antifungal activity : Follow protocols from similar oxadiazole derivatives tested against Fusarium spp. using agar dilution methods (MIC values typically 8–32 µg/mL) .

- Antiviral activity : Cell-based assays (e.g., plaque reduction in plant viruses) with EC₅₀ determination via RT-qPCR .

- Enzyme inhibition : Evaluate binding to acetylcholinesterase or cytochrome P450 isoforms using fluorescence polarization .

Advanced: What strategies mitigate poor aqueous solubility during in vitro testing?

- Prodrug design : Introduce phosphate or glycoside groups at the benzonitrile or piperidine positions to enhance hydrophilicity .

- Cocrystallization : Screen with coformers like succinic acid or polyethylene glycol (PEG) to improve dissolution rates .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Electron-withdrawing groups : The trifluoromethyl moiety on the oxadiazole ring enhances metabolic stability and electronegativity, critical for target binding. Replace with other halogens (e.g., Cl, Br) or nitro groups to modulate potency .

- Piperidine substitutions : Introduce methyl or sulfonyl groups to the piperidine nitrogen to alter steric hindrance and logP values .

- Benzonitrile position : Para-substitution vs. meta-substitution affects π-π stacking with aromatic residues in enzyme active sites .

Basic: What are the stability considerations for long-term storage of this compound?

- Light sensitivity : Store in amber vials at -20°C under inert gas (N₂ or Ar) to prevent photodegradation of the oxadiazole ring .

- Hydrolysis : Avoid aqueous buffers at pH >8, as the benzonitrile group may hydrolyze to benzamide. Monitor via stability-indicating HPLC methods .

Advanced: How can in vivo pharmacokinetic challenges be addressed?

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes. The piperidine ring is prone to N-oxidation, while the oxadiazole may undergo ring-opening .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

- Toxicology : Conduct Ames tests for mutagenicity and hERG channel binding assays to assess cardiac risk .

Advanced: What computational tools predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with fungal CYP51 or viral proteases. Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the trifluoromethyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.